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An In-Depth Technical Guide to the Discovery and Development of GSK2982772: A First-in-

Class RIPK1 Inhibitor

Introduction
GSK2982772 is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein

Kinase 1 (RIPK1), a critical mediator of inflammation and necroptosis.[1][2][3] Developed by

GlaxoSmithKline (GSK), this first-in-class clinical candidate has been investigated for the

treatment of various immune-mediated inflammatory diseases, including psoriasis, rheumatoid

arthritis, and ulcerative colitis.[1][2][4] This technical guide provides a comprehensive overview

of the discovery, mechanism of action, and clinical development of GSK2982772, intended for

researchers, scientists, and drug development professionals.

Discovery and Lead Optimization
GSK2982772 was identified through the lead optimization of a benzoxazepinone hit, GSK'481,

which was discovered from a DNA-encoded library screen.[2] The initial hit demonstrated high

potency for RIPK1 and excellent kinase selectivity but possessed suboptimal physicochemical

properties, including high lipophilicity and low aqueous solubility.[2]

The lead optimization process focused on improving these parameters to achieve a

developable candidate with favorable oral exposure. This effort led to the identification of

GSK2982772, with a significantly improved profile.[2] Key improvements included a two-log

reduction in lipophilicity (log D) and a seven-fold increase in oral exposure in rats compared to

the initial hit.[2]
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Table 1: Comparison of Preclinical Compound Properties

Compound
RIPK1 ADP-
Glo IC50
(nM)

U937
Necroptosis
IC50 (nM)

log D

FaSSIF
Crystalline
Solubility
(µg/mL)

Rat Oral
Exposure
(AUC,
ng.h/mL at
2 mg/kg)

GSK'481

(Lead Hit)
1.1 13 5.9 30 110

GSK2982772 0.6 6.3 3.9 230 770

Data sourced from Harris et al., 2017.[2]

Mechanism of Action
GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket of the RIPK1

kinase domain.[5][6][7] This binding prevents the kinase activity of RIPK1, which is essential for

the initiation of the necroptosis pathway and the production of pro-inflammatory cytokines.[3][7]

By inhibiting RIPK1 kinase activity, GSK2982772 effectively blocks TNF-dependent cellular

responses, such as necroptotic cell death and inflammation.[1][2]

The specificity of GSK2982772 for RIPK1 is a crucial aspect of its design. RIPK1 also functions

as a scaffold protein in signaling pathways that promote cell survival, such as the NF-κB

pathway.[3][8] GSK2982772's targeted inhibition of the kinase domain allows it to suppress

necroptosis and inflammation without interfering with the essential scaffolding functions of

RIPK1.[3]

Signaling Pathway
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Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis, with the point

of inhibition by GSK2982772.

Preclinical and Clinical Development
Preclinical Evaluation
GSK2982772 demonstrated potent and selective inhibition of RIPK1 in a variety of preclinical

models. It effectively blocked TNF-induced necroptosis in human U937 cells and reduced the

spontaneous production of inflammatory cytokines in human ulcerative colitis explants.[1][2]

The compound exhibited favorable pharmacokinetic properties in preclinical species, leading to

its selection for clinical development.[2]

Table 2: In Vitro and Cellular Activity of GSK2982772

Assay Species IC50 (nM)

RIPK1 ADP-Glo Human 16[5]

RIPK1 ADP-Glo Monkey 20[5]

U937 Necroptosis Human 6.3[2]

Clinical Trials
GSK2982772 was the first RIPK1 inhibitor to enter clinical trials.[2] Phase I studies in healthy

male volunteers demonstrated that single and repeat oral doses of GSK2982772 were safe

and well-tolerated.[6][9] The pharmacokinetics were approximately linear, and there was no

evidence of drug accumulation with repeat dosing.[6][9] High levels of RIPK1 target

engagement (>90%) were achieved with 60 mg and 120 mg twice-daily dosing.[6][9]

Phase IIa studies were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative

colitis.[1][4] In a study on patients with active ulcerative colitis, GSK2982772 was generally

well-tolerated but did not show significant differences in efficacy compared to placebo.[10][11]

Similarly, a study in patients with chronic plaque psoriasis did not demonstrate a significant

clinical benefit.[12] These findings led to the discontinuation of clinical development for these

indications.[11]
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Table 3: Summary of Key Clinical Trial Findings

Indication Phase Key Findings Outcome

Healthy Volunteers I

Safe and well-

tolerated; linear

pharmacokinetics;

high target

engagement.[6][9]

Supported

progression to Phase

II.

Ulcerative Colitis IIa

Generally well-

tolerated; no

significant efficacy

difference from

placebo.[10]

Development for this

indication

discontinued.[11]

Plaque Psoriasis IIa

Well-tolerated; no

significant clinical

benefit compared to

placebo.[12]

Development for this

indication

discontinued.[11]

Rheumatoid Arthritis IIa

No publicly available

detailed results, but

development was

discontinued.[11]

Development for this

indication

discontinued.[11]

Experimental Protocols
RIPK1 Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which

is inversely proportional to the inhibitory activity of the compound.

Reaction Setup: A reaction mixture is prepared containing RIPK1 enzyme, ATP, and the

appropriate substrate in a buffer solution.

Compound Addition: GSK2982772 or a control compound is added to the reaction mixture at

various concentrations.
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Incubation: The reaction is incubated at room temperature to allow the kinase reaction to

proceed.

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase

reaction and deplete the remaining ATP.

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP

to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,

which produces a luminescent signal.

Signal Detection: The luminescence is measured using a plate-reading luminometer. The

IC50 value is calculated from the dose-response curve.

Cellular Necroptosis Assay (U937 Cells)
This cell-based assay measures the ability of a compound to protect cells from induced

necroptosis.

Cell Culture: Human monocytic U937 cells are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well plates.

Compound Treatment: Cells are pre-incubated with various concentrations of GSK2982772

or a control compound.

Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of

TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to

block apoptosis and drive the cells towards necroptosis.

Incubation: The plates are incubated for a sufficient period to allow for cell death to occur.

Viability Measurement: Cell viability is assessed using a commercially available assay, such

as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability

against the compound concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29226626/
https://pubmed.ncbi.nlm.nih.gov/29226626/
https://pubmed.ncbi.nlm.nih.gov/34389633/
https://pubmed.ncbi.nlm.nih.gov/34389633/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/RIPK1_Inhibitors_UPDATE_%28drug_in_development%29_%281%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://www.benchchem.com/product/b1672395#gsk-625433-discovery-and-development
https://www.benchchem.com/product/b1672395#gsk-625433-discovery-and-development
https://www.benchchem.com/product/b1672395#gsk-625433-discovery-and-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

